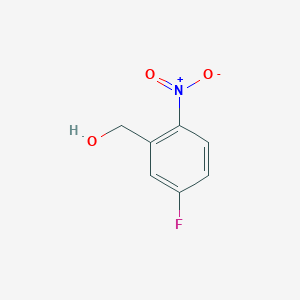
(5-氟-2-硝基苯基)甲醇
描述
The compound "(5-Fluoro-2-nitrophenyl)methanol" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and reactions that involve fluoro and nitro substituents on a phenyl ring, which can provide insights into the chemical behavior of similar compounds. For instance, the kinetics and mechanism of reactions involving 1-acyl-3-(2-halo-5-nitrophenyl)thioureas in methanol are explored, which includes the cyclization of fluoro derivatives . Additionally, the structural characterization of a side product in benzothiazinone synthesis, which contains a chloro, nitro, and trifluoromethyl group on a phenyl ring, is reported . These studies can shed light on the reactivity and structural aspects of "(5-Fluoro-2-nitrophenyl)methanol" by analogy.
Synthesis Analysis
The synthesis of related compounds involves the reaction of halogenated nitrophenyl derivatives with other reagents. In the first paper, the cyclization of fluoro derivatives is catalyzed by methoxide ions in methanol . This suggests that "(5-Fluoro-2-nitrophenyl)methanol" could potentially be synthesized through similar methanolysis reactions, where the methanol solvent may play a role in the substitution or addition reactions involving the fluoro and nitro groups on the phenyl ring.
Molecular Structure Analysis
While the exact molecular structure of "(5-Fluoro-2-nitrophenyl)methanol" is not provided, the papers discuss the molecular structures of related compounds. For example, the crystal and molecular structure of a side product in benzothiazinone synthesis is reported, which could provide insights into the electronic effects of nitro and halogen substituents on the aromatic ring . These effects are likely to influence the molecular geometry and electronic distribution in "(5-Fluoro-2-nitrophenyl)methanol" as well.
Chemical Reactions Analysis
The papers describe the reactivity of compounds with similar functional groups. The first paper details the methanolysis and cyclization reactions of 1-acyl-3-(2-halo-5-nitrophenyl)thioureas, indicating that the fluoro and nitro groups can participate in nucleophilic substitution reactions . This implies that "(5-Fluoro-2-nitrophenyl)methanol" may also undergo similar reactions, where the methanol group could be involved in the formation or cleavage of chemical bonds.
Physical and Chemical Properties Analysis
The physical and chemical properties of "(5-Fluoro-2-nitrophenyl)methanol" can be inferred from the properties of related compounds discussed in the papers. For instance, the solvolysis and cyclization reactions in methanol suggest that the compound is likely soluble in polar solvents . The presence of nitro and fluoro groups would also affect the compound's acidity, basicity, and reactivity due to their electron-withdrawing nature, which could be studied through spectroscopic methods as indicated in the second paper .
科学研究应用
-
- This field involves the use of a solid material to facilitate organic synthesis .
- Compounds like “(5-Fluoro-2-nitrophenyl)methanol” could potentially be used as substrates attached to the solid support .
- The specific methods of application would depend on the type of synthesis being performed .
- The outcomes of these syntheses can vary widely, but the goal is typically to create new molecular functionality .
-
Pharmaceutical Residue Extraction
- This field involves the extraction of pharmaceutical residues from various samples .
- Compounds like “(5-Fluoro-2-nitrophenyl)methanol” could potentially be used as sorbents in solid phase extraction .
- The specific methods of application would involve using the compound as a sorbent to attract and bind the pharmaceutical residues .
- The outcomes of these extractions would be the successful isolation of pharmaceutical residues from complex matrices .
-
- This field involves the detection of prohibited substances in athletes .
- Compounds like “(5-Fluoro-2-nitrophenyl)methanol” could potentially be used in the analytical process to detect certain substances .
- The specific methods of application would involve using the compound in the analytical process .
- The outcomes of these analyses would be the detection of prohibited substances, which could have significant implications for the athletes involved .
属性
IUPAC Name |
(5-fluoro-2-nitrophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3/c8-6-1-2-7(9(11)12)5(3-6)4-10/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOZQRGVHQIIJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60475876 | |
| Record name | (5-Fluoro-2-nitrophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60475876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Fluoro-2-nitrophenyl)methanol | |
CAS RN |
287121-32-8 | |
| Record name | (5-Fluoro-2-nitrophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60475876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

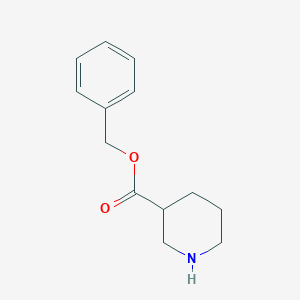
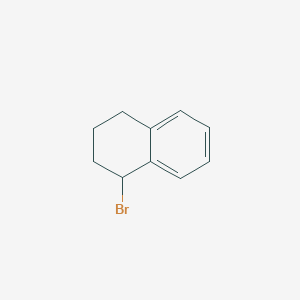
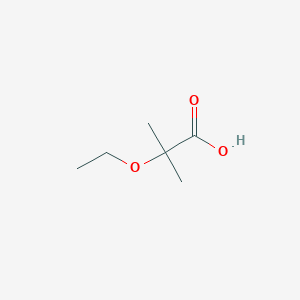
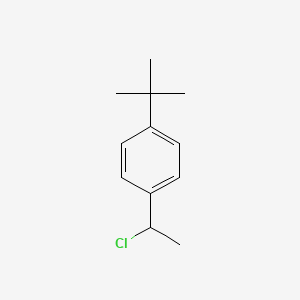
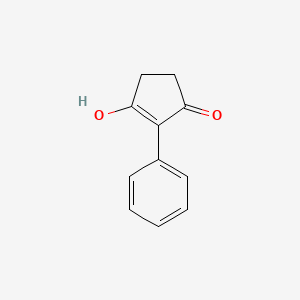
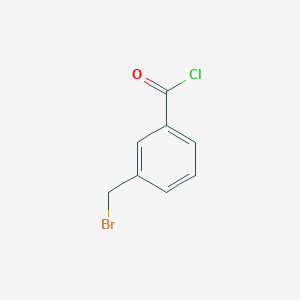
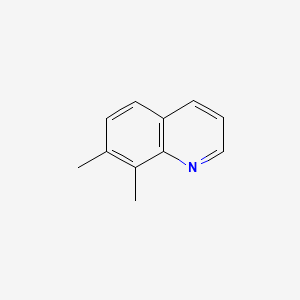

![[(2-Formyl-1-benzofuran-3-yl)thio]acetic acid](/img/structure/B1340092.png)

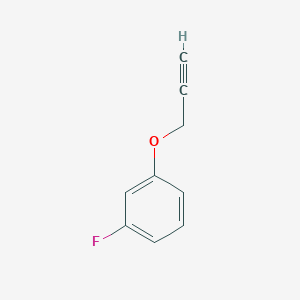

![4-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1340097.png)
